molecular formula C9H7ClN2O2 B1429674 6-Chloro-1H-indazole-5-carboxylic acid methyl ester CAS No. 1372629-24-7

6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Cat. No. B1429674
CAS RN: 1372629-24-7
M. Wt: 210.62 g/mol
InChI Key: XLLKGZWPVGZUAY-UHFFFAOYSA-N
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Description

6-Chloro-1H-indazole-5-carboxylic acid methyl ester is a derivative of indazole . Indazole derivatives represent one of the most important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities, hence, they have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazole derivatives can be prepared by various methods. One of the strategies includes transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Anti-Inflammatory Applications

The indazole moiety, which includes 6-Chloro-1H-indazole-5-carboxylic acid methyl ester , has been studied for its potential anti-inflammatory properties. Researchers have synthesized various indazole derivatives and evaluated them for in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These studies suggest that indazole derivatives can be promising candidates for the development of new anti-inflammatory therapies.

Antimicrobial Activity

Indazole compounds have demonstrated a range of antimicrobial activities. The structural diversity of indazole nuclei allows for the synthesis of compounds that can be potent against various bacterial and fungal pathogens. This makes methyl 6-chloro-1H-indazole-5-carboxylate a valuable scaffold for developing new antimicrobial agents .

Anti-HIV Potential

The indazole structure is also being explored for its potential use in anti-HIV medications. Indazole derivatives have shown promise in inhibiting the replication of the HIV virus, which is crucial for the management and treatment of HIV/AIDS .

Anticancer Research

Indazole derivatives, including 6-Chloro-1H-indazole-5-carboxylic acid methyl ester , are being investigated for their anticancer properties. These compounds have been found to exhibit activity against various cancer cell lines, making them potential candidates for anticancer drug development .

Hypoglycemic Effects

Research into the hypoglycemic effects of indazole derivatives has indicated that these compounds may be useful in managing blood sugar levels. This could lead to new treatments for conditions like diabetes, where controlling glucose is essential .

Antiprotozoal Activity

The fight against protozoal infections could benefit from the development of indazole-based compounds. Studies have shown that indazole derivatives have antiprotozoal activity, which could be harnessed to treat diseases caused by protozoan parasites .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. Numerous methods have been developed to construct these heterocycles with better biological activities . The future research in this field may focus on the development of new synthetic methods and the exploration of their biological activities.

properties

IUPAC Name

methyl 6-chloro-1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLKGZWPVGZUAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-indazole-5-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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